N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide
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Overview
Description
N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide is an organic compound that belongs to the class of amides It features a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a trimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide typically involves the reaction of 2-bromo-4-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)acetamide
- N-(2-Bromo-4-methylphenyl)-2-naphthamide
- 2-Bromo-4-methylacetanilide
Uniqueness
N-(2-Bromo-4-methylphenyl)-N,2,2-trimethylpropanamide is unique due to the presence of the trimethylpropanamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
87995-52-6 |
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Molecular Formula |
C13H18BrNO |
Molecular Weight |
284.19 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C13H18BrNO/c1-9-6-7-11(10(14)8-9)15(5)12(16)13(2,3)4/h6-8H,1-5H3 |
InChI Key |
UGBQHUQFGRVQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)C(C)(C)C)Br |
Origin of Product |
United States |
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